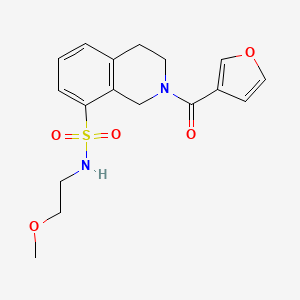

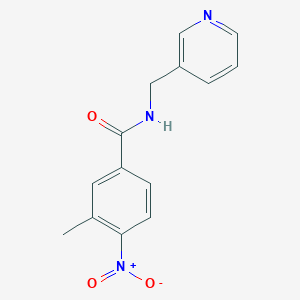

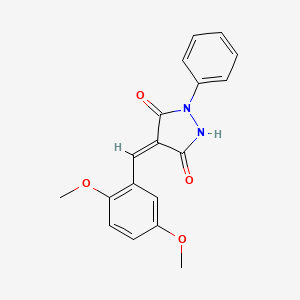

![molecular formula C18H15N5O3 B5542007 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine often involves multistep reactions that include condensation, amination, and substitution reactions. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, a related compound, was synthesized via the coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine, showcasing the complexity and versatility of triazine-based synthesis (Kunishima et al., 1999).

Molecular Structure Analysis

The molecular structure of triazine derivatives is often characterized by X-ray crystallography, revealing intricate details about their conformation and bonding. For instance, the crystal structure of related triazine compounds has shown that these molecules can form hydrogen-bonded dimers and exhibit π-π stacking interactions, which are critical for understanding their reactivity and interaction with other molecules (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Triazine compounds participate in a variety of chemical reactions, including condensation with carboxylic acids and amines, esterification, and amination. These reactions are facilitated by their reactive triazine core and can lead to a wide range of products with diverse functionalities. The reactivity of these compounds underlines their potential as intermediates in the synthesis of complex organic molecules (Kunishima et al., 1999).

Scientific Research Applications

Synthesis and Chemical Properties

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine is a chemical compound involved in various synthetic pathways and demonstrating diverse chemical behaviors. This compound is part of a broader class of triazine derivatives known for their role in synthetic organic chemistry, including the formation of antimicrobial agents and facilitating condensation reactions.

Antimicrobial Activity Synthesis : Triazine derivatives have been synthesized for antimicrobial activities. For instance, novel 1,2,4-triazole derivatives exhibit good or moderate antimicrobial activities against various microorganisms, highlighting the potential of triazine compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Condensing Agent in Amide and Ester Formation : The compound has been used as a condensing agent, facilitating the effective condensation of carboxylic acids and amines to form amides and esters. This showcases its utility in organic synthesis, particularly in creating bonds essential for constructing complex organic molecules (Kunishima et al., 1999).

Material Science and Nanotechnology

The utility of N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine extends into material science and nanotechnology, demonstrating the versatility of triazine derivatives in facilitating novel material synthesis.

- Nano-Structured Material Synthesis : Research on benzoxazine dimer complexes for metal ion interaction has led to novel methods for synthesizing nano-structured materials, such as ceria (CeO2), from thermal decomposition of metal-benzoxazine complexes. This opens new avenues in materials science for creating nano-materials with specific properties (Veranitisagul et al., 2011).

Organic Electronics and Polymer Chemistry

Triazine derivatives, including N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine, play a crucial role in the development of organic electronics and polymer chemistry through their involvement in the synthesis of polymers and organic molecules with specific electronic properties.

- Polymer Synthesis for Advanced Technologies : The synthesis and characterization of polybenzoxazine with phenylnitrile functional groups demonstrate the role of triazine derivatives in polymer chemistry. These polymers show enhanced thermal stability and dynamic mechanical properties, highlighting the potential of triazine-based compounds in developing advanced materials for various technological applications (Qi et al., 2009).

Safety and Hazards

properties

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c1-24-17-21-16(22-18(23-17)25-2)19-12-9-7-11(8-10-12)15-20-13-5-3-4-6-14(13)26-15/h3-10H,1-2H3,(H,19,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFJDZGMPTWWGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

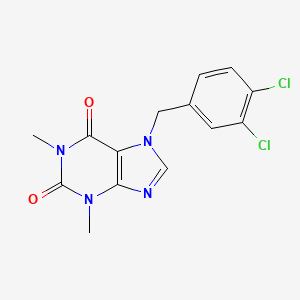

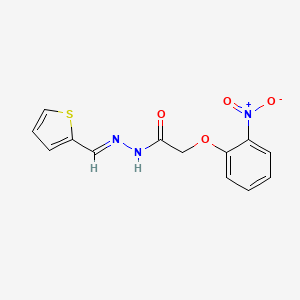

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)

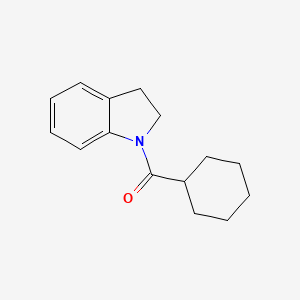

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)

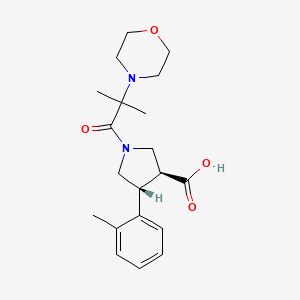

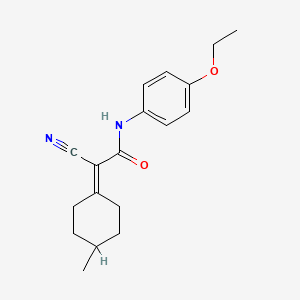

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)

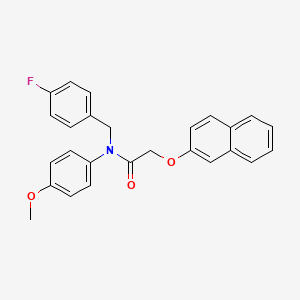

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)